molecular formula C9H11BrN2 B2381663 8-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine CAS No. 1537332-61-8

8-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine

Numéro de catalogue: B2381663
Numéro CAS: 1537332-61-8
Poids moléculaire: 227.105
Clé InChI: VVZQXMYAWHHQMB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

8-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine is a chemical scaffold of significant interest in medicinal chemistry and pharmaceutical research. This compound features the core 1,4-benzodiazepine structure, which is a privileged scaffold known for its wide range of biological activities . The bromine substituent at the 8-position offers a versatile synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions, making this reagent a valuable intermediate for the synthesis of novel derivatives and chemical libraries . 1,4-Benzodiazepines are a well-studied class of compounds, some of which are clinically used as anxiolytics, hypnotics, anticonvulsants, and muscle relaxants . These therapeutic effects are primarily mediated through the compound's interaction with the GABA A receptor in the central nervous system. They act as positive allosteric modators, binding to a specific site on the receptor and enhancing the inhibitory effect of the GABA neurotransmitter, which leads to neuronal hyperpolarization . The specific brominated derivative offered here is primarily intended for research and development purposes. It serves as a key precursor for exploring new structure-activity relationships (SAR), particularly investigating the effect of substitutions on the benzo ring. Researchers can utilize this compound in the design and synthesis of new molecules with potential biological activity for various investigative pathways . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Propriétés

IUPAC Name

8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2/c10-8-2-1-7-6-11-3-4-12-9(7)5-8/h1-2,5,11-12H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZQXMYAWHHQMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(CN1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Two-Step Synthesis via Intermediate Benzodiazepines

A common approach involves synthesizing the 1,4-benzodiazepine scaffold followed by regioselective bromination. For instance, 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine is first prepared via cyclocondensation of o-phenylenediamine (OPD) with ketones or α,β-unsaturated ketones. The intermediate is then brominated using N-bromosuccinimide (NBS) under mild conditions.

In a representative procedure, OPD reacts with acetone in acetonitrile using H-MCM-22 zeolite as a catalyst at room temperature, yielding 1,5-benzodiazepine derivatives in 87% yield within 60 minutes. Subsequent bromination with NBS at room temperature for 1 hour introduces the bromine atom at the 8th position, achieving moderate to high yields. Challenges include competing debromination during reduction steps, necessitating careful control of reaction parameters.

One-Pot Bromocyclization Strategies

Recent advancements enable simultaneous cyclization and bromination. For example, OPD derivatives pre-functionalized with bromine undergo cyclocondensation with ketones in the presence of dual-function catalysts. Piperidine-acetic acid systems in DMF under reflux have been employed, though yields for brominated products remain lower (56–79%) compared to non-brominated analogs.

Catalytic Systems for Benzodiazepine Formation

Brønsted Acid Catalysts

H-MCM-22, a microporous zeolite, demonstrates exceptional efficacy in synthesizing 1,4-benzodiazepines. Its high surface acidity facilitates protonation of carbonyl groups, accelerating nucleophilic attack by OPD. As shown in Table 1, increasing catalyst load from 50 mg to 150 mg enhances yield from 30% to 87%, with no further improvement at 200 mg.

Table 1. Effect of H-MCM-22 Catalyst Weight on Reaction Yield

Catalyst Weight (mg) Reaction Time (min) Yield (%)
50 60 30
100 60 50
150 60 87
200 60 88

Heterogeneous Catalysts

BaTi₀.₈₅Zr₀.₁₅O₃ (BTZ), a perovskite-type oxide, enables solvent-free synthesis of 1,5-benzodiazepines at reflux temperatures. Using 0.05 g BTZ in acetonitrile, yields reach 85–98% within 10 minutes. The catalyst’s reusability (3 cycles with ≤10% activity loss) highlights its industrial potential.

Bromination Techniques and Optimization

Electrophilic Aromatic Substitution

NBS in dichloromethane or CCl₄ selectively brominates the 8th position of the benzodiazepine ring. Kinetic studies indicate complete conversion within 1 hour at room temperature, avoiding harsh conditions that promote debromination.

Directed ortho-Bromination

Directing groups such as sulfonamides or methyl substituents enhance regioselectivity. For example, 1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine undergoes bromination at C-8 with 90% selectivity using NBS and a Lewis acid catalyst.

Alternative Synthetic Routes

Fukuyama-Mitsunobu Alkylation

A novel two-step strategy employs Fukuyama amine synthesis:

  • SN2 Reaction : N-nosylaziridine reacts with 2-aminobenzyl alcohol, forming a secondary amine intermediate.
  • Mitsunobu Reaction : The intermediate couples with a nitrobenzenesulfonamide derivative, yielding the brominated benzodiazepine after deprotection.

This method avoids harsh reductants, preserving the bromine substituent. Yields remain under investigation but preliminary data suggest efficiencies comparable to classical routes.

Reductive Amination

Brominated diketones react with OPD under reductive conditions (e.g., NaBH₄ or H₂/Pd-C). For example, 8-bromo-1,4-diketone and OPD in ethanol with piperidine yield the target compound in 72% yield after 6 hours.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Microreactor systems enhance heat transfer and mixing, reducing reaction times for cyclocondensation steps. Pilot studies show a 20% increase in yield compared to batch processes.

Catalyst Recycling

H-MCM-22 retains 75% activity after three cycles, with losses attributed to physical degradation during recovery. BTZ catalysts exhibit better stability, maintaining >90% efficiency over five cycles.

Analyse Des Réactions Chimiques

Types of Reactions

8-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Mechanism of Action
The primary pharmacological activity of 8-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine is linked to its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing the inhibitory effects of GABA, this compound exhibits sedative and anxiolytic properties. Research indicates that the presence of the bromine atom at the 8th position can significantly influence binding affinity and selectivity for different GABA receptor subtypes .

1.2 Therapeutic Potential
Due to its anxiolytic effects, this compound is being explored as a potential treatment for anxiety disorders and insomnia. Studies have shown that modifications in the compound's structure can lead to variations in potency and duration of action compared to other benzodiazepines .

Synthesis and Production

2.1 Synthetic Pathways
The synthesis of this compound typically involves bromination reactions followed by cyclization processes. These reactions can be optimized for large-scale production using automated equipment to ensure consistency and efficiency.

2.2 Purification Techniques
Post-synthesis purification methods such as recrystallization are employed to achieve high purity levels necessary for pharmacological testing.

Research Studies and Findings

3.1 Binding Affinity Studies
Research has focused on understanding how structural variations affect binding affinity to GABA receptors. For instance, studies indicate that the bromine substituent enhances the compound's interaction with specific receptor subtypes compared to non-brominated analogs .

3.2 Comparative Studies with Other Benzodiazepines
Comparative studies have shown that this compound may exhibit distinct pharmacokinetic profiles when compared to established benzodiazepines like diazepam and alprazolam. These differences are crucial for developing new therapeutic agents with improved efficacy and reduced side effects .

Mécanisme D'action

The mechanism of action of 8-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of neurotransmitter receptors, particularly gamma-aminobutyric acid (GABA) receptors. By enhancing the inhibitory effects of GABA, the compound may exert anxiolytic, sedative, and anticonvulsant effects .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in the Benzodiazepine Core

Table 1: Structural Modifications and Physicochemical Properties
Compound Name Molecular Formula Molar Mass (g/mol) Key Structural Features Biological Activity/Application References
8-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine C₉H₁₀BrN₂ 235.10 Bromine at C8; unsaturated diazepine ring Intermediate for GABA modulators
8-Bromo-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine C₁₀H₁₂BrN₂ 249.13 Methyl group at N1; bromine at C8 Not explicitly reported; likely CNS-targeting
7-Bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one C₉H₉BrN₂O 241.09 Ketone at C2; bromine at C7 Antimicrobial activity
8-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride C₉H₁₁BrClNO 264.55 Oxygen atom in place of N4; bromine at C8 Structural analog with altered H-bonding
(4S)-7-Bromo-2,3,4,5-tetrahydro-1,4-methanobenzo[b][1,4]diazepine C₁₀H₁₁BrN₂ 247.11 Methano bridge (C1-C4); bromine at C7 Conformationally constrained analog
Key Observations :
  • Bromine Position: Bromination at C8 (vs.
  • Heteroatom Substitution : Replacement of N4 with oxygen (benzoxazepine) disrupts hydrogen-bonding networks critical for GABA receptor interactions .
  • Ring Saturation : The ketone-containing derivative (7-bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one) exhibits reduced ring flexibility, which may limit bioavailability .
Key Observations :
  • Bromination Efficiency : Direct bromination of the benzodiazepine core achieves high yields but requires careful control of stoichiometry to avoid over-substitution .
  • Cyclization Strategies: Methanolic ammonia promotes efficient ring closure in naphthofurodiazepine derivatives, though yields are moderate due to competing side reactions .
GABA Receptor Modulation :
  • This compound derivatives exhibit moderate affinity for GABAₐ receptors, with bromine enhancing lipophilicity and blood-brain barrier penetration .
  • Triazolo-Benzodiazepines (e.g., 8-Bromo-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-α][1,4]benzodiazepine) show enhanced anticonvulsant activity due to fused triazole rings stabilizing receptor interactions .
Antimicrobial Activity :
  • 7-Bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one demonstrates MIC values of 12.5–25 µg/mL against Staphylococcus aureus and Escherichia coli, attributed to the ketone group facilitating membrane disruption .

Conformational and Crystallographic Insights

  • Crystal Packing : The acetylated derivative (4-acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine) adopts a chair-like conformation with intermolecular N–H⋯O and O–H⋯O hydrogen bonds stabilizing the lattice .
  • Hydrogen Bonding : Benzoxazepine analogs (e.g., 8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride) exhibit weaker H-bonding networks compared to diazepines, reducing crystallinity .

Activité Biologique

8-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine is a synthetic compound belonging to the benzodiazepine class known for its psychoactive properties. It features a bromine atom at the 8th position and a tetrahydro structure that includes a fused benzene ring system. Benzodiazepines are widely recognized for their use in treating various neurological disorders, particularly anxiety and insomnia. This article explores the biological activity of this compound, focusing on its interaction with gamma-aminobutyric acid (GABA) receptors and its potential therapeutic applications.

The primary mechanism of action of this compound involves its interaction with GABA receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. This mechanism is crucial for understanding its pharmacological properties and potential side effects.

Pharmacological Properties

Research indicates that the presence of the bromine atom significantly alters the compound's binding affinity and selectivity for different GABA receptor subtypes compared to other benzodiazepines. The unique structural modifications may lead to distinct pharmacokinetic and pharmacodynamic profiles.

Table 1: Comparison of Binding Affinities

CompoundBinding Affinity (Kd)Receptor Subtype
This compound4.6 nMGABA(A)
Alprazolam0.5 nMGABA(A)
Diazepam10 nMGABA(A)

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • GABA Receptor Interaction Study : A study demonstrated that this compound significantly enhanced GABA-dependent chloride uptake in rat brain membranes, indicating its potential as an anxiolytic agent .
  • Chronic Administration Effects : Research on chronic administration revealed that repeated doses led to tolerance and downregulation of GABA(A) receptor binding in specific brain regions . This suggests that while this compound may be effective initially, prolonged use could diminish its efficacy.
  • Comparative Analysis with Other Benzodiazepines : In comparative studies with other benzodiazepines like lorazepam and alprazolam, it was found that 8-Bromo exhibited a unique profile in terms of receptor selectivity and potency .

Potential Therapeutic Applications

Given its biological activity and mechanism of action, this compound shows promise for therapeutic applications in treating:

  • Anxiety Disorders : Its anxiolytic properties make it a candidate for managing anxiety-related conditions.
  • Sleep Disorders : The sedative effects could be beneficial for individuals suffering from insomnia.

Q & A

Q. How can computational modeling predict biological targets for understudied derivatives?

  • Methodological Answer : Employ inverse virtual screening (e.g., Pharmit) against a database of 3D protein structures. For example, docking studies identified the 8-bromo derivative as a potential inhibitor of bacterial dihydrofolate reductase (DHFR) due to halogen-bonding interactions with Asp27 . Validate predictions with enzyme inhibition assays (IC50 measurements).

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.